

physicochemical properties of 2,3,6-Tribromo-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,6-Tribromo-5-methylpyridine**

Cat. No.: **B3028919**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,3,6-Tribromo-5-methylpyridine**

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3,6-Tribromo-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring three reactive bromine atoms and a methyl group on the pyridine core, makes it a valuable building block for constructing more complex molecules.^[1] The strategic placement of these functional groups allows for selective chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.^[1] This guide provides a comprehensive overview of the known physicochemical properties of **2,3,6-Tribromo-5-methylpyridine**, alongside detailed, field-proven protocols for their empirical determination and characterization. The methodologies described herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound for applications in medicinal chemistry, agrochemicals, and materials science.^{[1][2][3]}

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for **2,3,6-Tribromo-5-methylpyridine**.

Identifier	Value	Source
CAS Number	393516-82-0	[1] [4] [5]
IUPAC Name	2,3,6-tribromo-5-methylpyridine	[1]
Molecular Formula	C ₆ H ₄ Br ₃ N	[1]
Molecular Weight	329.81 g/mol	[1]
Canonical SMILES	CC1=CC(=C(N=C1Br)Br)Br	[1]
InChI Key	XXEWSVZWDLGXRE-UHFFFAOYSA-N	[1]

Workflow for Physicochemical Characterization

To ensure the identity, purity, and consistency of a newly synthesized or procured batch of **2,3,6-Tribromo-5-methylpyridine**, a systematic analytical workflow is essential. The following diagram outlines a logical sequence of experiments, from initial identity confirmation to quantitative purity assessment.

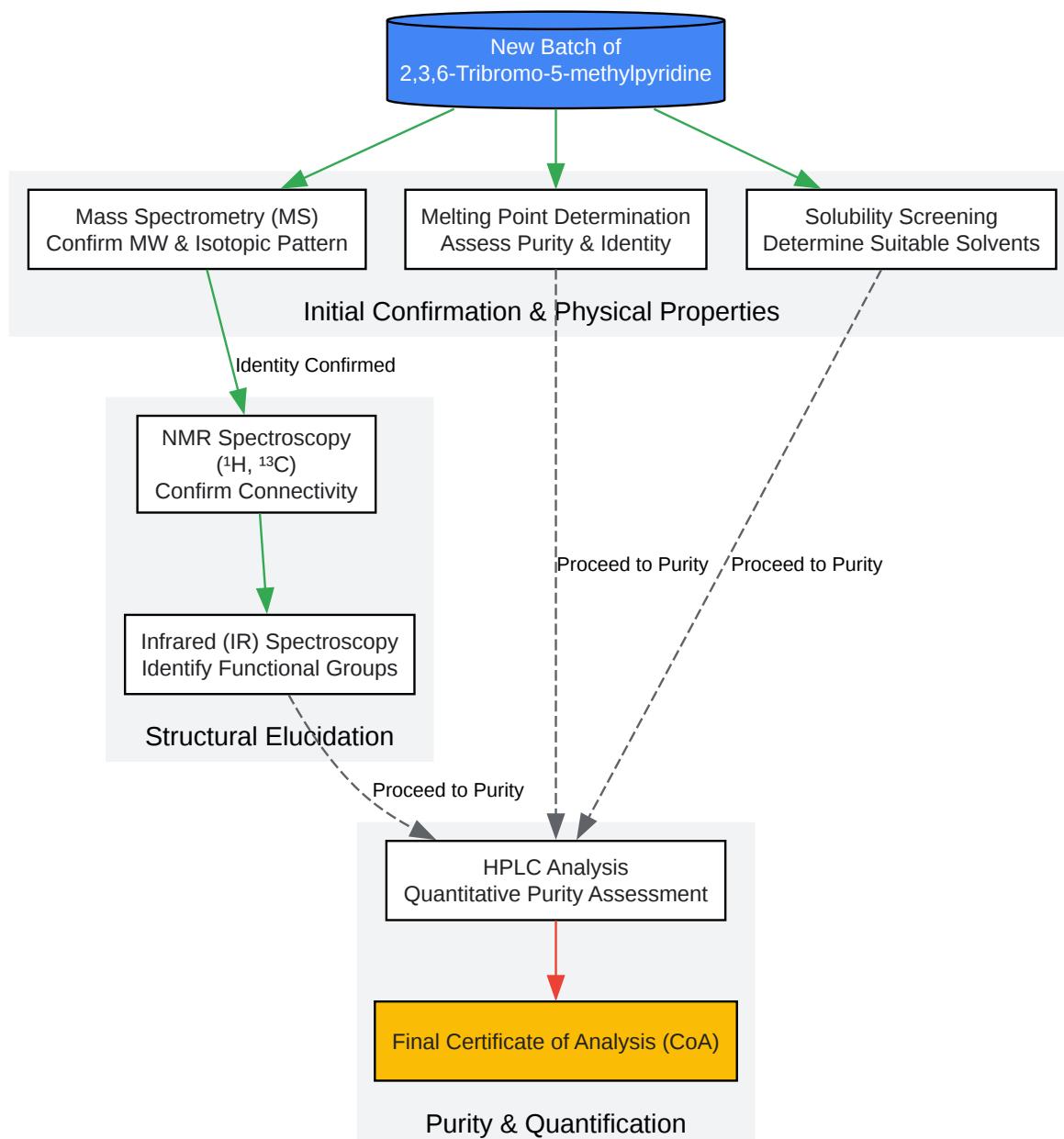


Figure 1: Comprehensive Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the complete physicochemical characterization of **2,3,6-Tribromo-5-methylpyridine**.

Experimental Methodologies

While some theoretical data exists, detailed experimental values for many of this compound's properties are not widely published. The following sections provide robust, step-by-step protocols for their empirical determination.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.^[6] This protocol uses a standard digital melting point apparatus.

Protocol:

- **Sample Preparation:**
 - Place a small amount of finely powdered, dry **2,3,6-Tribromo-5-methylpyridine** onto a clean, dry watch glass.
 - Take a glass capillary tube (sealed at one end) and press the open end into the powder.^[7]
 - Gently tap the sealed end of the tube on a hard surface to pack the sample down, aiming for a packed column of 1-2 mm in height.^{[6][7]}
- **Apparatus Calibration (Trustworthiness Check):**
 - Before analyzing the sample, confirm the apparatus's accuracy using a certified melting point standard (e.g., benzoic acid or caffeine) with a known melting point close to the expected range of the analyte. The apparatus should read within $\pm 0.5^{\circ}\text{C}$ of the standard's certified value.
- **Measurement:**
 - **Rapid Determination (Optional):** First, determine an approximate melting point by heating the sample rapidly. This saves time in the subsequent accurate measurement.

- Accurate Determination: Prepare a fresh capillary tube. Place it in the heating block of the melting point apparatus.
- Set the heating rate to rise quickly to about 15-20°C below the approximate melting point found earlier.
- Decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Record the temperature at which the first drop of liquid appears (T_1).
- Continue heating slowly and record the temperature at which the last crystal melts completely (T_2).^{[7][8]}
- The melting point is reported as the range $T_1 - T_2$.

- Validation:
 - Repeat the accurate determination with at least two more samples. The results should be consistent. Do not reuse a melted sample, as decomposition may have occurred.^[6]

Solubility Assessment

Rationale: Understanding a compound's solubility profile is critical for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation. This protocol provides a qualitative assessment across a range of common laboratory solvents, from non-polar to highly polar.

Protocol:

- Preparation:
 - Dispense approximately 10 mg of **2,3,6-Tribromo-5-methylpyridine** into a series of labeled glass vials.
 - Prepare a set of common laboratory solvents, including:
 - Non-polar: Hexanes, Toluene

- Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate
- Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
- Polar Protic: Methanol, Ethanol, Water

• Procedure:

- To the first vial, add the first solvent dropwise (e.g., 100 μ L at a time) while vortexing or shaking vigorously after each addition.[\[9\]](#)
- Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.
- Record the observation using standardized solubility terms (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Practically Insoluble) based on the volume of solvent required.[\[9\]](#)
- If the compound does not dissolve at room temperature, gently warm the vial and observe any change. Note if the compound precipitates upon cooling, which is a key indicator for selecting a recrystallization solvent.
- Repeat this procedure for each solvent.

• Data Interpretation (Expertise):

- Solubility in non-polar solvents like hexanes suggests a significant lipophilic character.
- Good solubility in moderately polar solvents like DCM or ethyl acetate is common for many organic compounds and suggests they are good choices for reaction or extraction solvents.
- High solubility in polar aprotic solvents like DMSO or DMF is expected for many heterocyclic compounds.
- Solubility in polar protic solvents like methanol or water would indicate significant hydrogen bonding potential, which is less likely for this fully substituted pyridine but important to verify.

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: Due to the substitution pattern of **2,3,6-Tribromo-5-methylpyridine**, a simple and highly informative NMR spectrum is predicted. The ^1H NMR will show only two signals: one for the lone aromatic proton and one for the methyl group. The ^{13}C NMR will show all six unique carbon atoms of the pyridine ring.

Predicted ^1H NMR Spectrum (in CDCl_3):

- Aromatic Proton (H4): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm). Its chemical shift is influenced by the adjacent bromine atoms.
- Methyl Protons (- CH_3): A singlet is expected in the upfield region (δ 2.0-2.5 ppm).

Predicted ^{13}C NMR Spectrum (in CDCl_3):

- Six distinct signals are expected in the typical range for substituted pyridines (δ 110-160 ppm), plus one signal for the methyl carbon (δ 15-25 ppm). Carbons bonded to bromine (C2, C3, C6) will appear as singlets and their chemical shifts will be significantly influenced by the halogen.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.[\[10\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum on a spectrometer (e.g., 400 MHz or higher).
 - Ensure proper shimming to achieve good resolution.[\[10\]](#)
 - Integrate the signals to confirm the proton ratio (expected 1:3 for aromatic:methyl).

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ^{13}C .
- Advanced 2D NMR (If Needed): If assignments are ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can be used to confirm the connectivity by showing correlations between the protons and carbons that are two or three bonds away.[10]

B. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, crucially for halogenated molecules, a distinct isotopic pattern that confirms the number of bromine atoms. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio.

Predicted Mass Spectrum:

- A compound with three bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M , $M+2$, $M+4$, $M+6$) with a relative intensity ratio of approximately 1:3:3:1. For $\text{C}_6\text{H}_4^{79}\text{Br}_3\text{N}$, the mass would be ~327.8 Da, while for $\text{C}_6\text{H}_4^{81}\text{Br}_3\text{N}$, it would be ~333.8 Da. The observed spectrum will be a combination of all isotopic possibilities.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Analysis:** Analyze the resulting spectrum to identify the molecular ion cluster and confirm that its mass and isotopic pattern match the theoretical values for $\text{C}_6\text{H}_4\text{Br}_3\text{N}$.

Chromatographic Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[11] It separates the main compound from any

impurities, allowing for accurate quantification. For a UV-active compound like a pyridine derivative, a UV detector is ideal.

Protocol:

- System and Column:
 - Use a standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
 - A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is a good starting point. For halogenated aromatics, a Phenyl-Hexyl column can sometimes offer alternative selectivity.[\[12\]](#)
- Method Development (Expertise):
 - Mobile Phase: Start with an isocratic method using a mixture of Acetonitrile (ACN) and water (e.g., 70:30 ACN:Water). Adjust the ratio to achieve a retention time for the main peak between 3 and 10 minutes. A gradient method (e.g., starting at 50% ACN and ramping to 95% ACN) may be necessary to elute all potential impurities.
 - Flow Rate: A standard flow rate of 1.0 mL/min is typical.
 - Detection Wavelength: Analyze the UV spectrum of the compound to find its absorbance maximum (λ_{max}), likely around 254 nm or 270 nm, and set the detector to this wavelength for maximum sensitivity.
 - Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
- Sample Analysis:
 - Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Inject a small volume (e.g., 10 μ L) onto the column.
 - Record the chromatogram.
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.
- Trustworthiness Check: If using a PDA detector, perform a peak purity analysis. This compares UV spectra across the peak to check for co-eluting impurities.[\[13\]](#) While not foolproof, it adds confidence that the main peak represents a single component.[\[13\]](#)

Synthesis and Reactivity Insights

2,3,6-Tribromo-5-methylpyridine is typically synthesized via the exhaustive bromination of a 3-methylpyridine precursor.[\[1\]](#) The presence of the electron-donating methyl group influences the regioselectivity of the bromination.[\[1\]](#)

The compound's primary value lies in its reactivity:

- Nucleophilic Substitution: The bromine atoms, particularly at the 2- and 6-positions (alpha to the nitrogen), are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.[\[1\]](#)
- Metal Complex Formation: The pyridine nitrogen can act as a ligand, coordinating with metal ions to form complexes that may have applications in catalysis.[\[1\]](#)
- Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

As with most halogenated organic compounds, **2,3,6-Tribromo-5-methylpyridine** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,3,6-Tribromo-5-methylpyridine | 393516-82-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. pharmadekho.com [pharmadekho.com]
- 10. benchchem.com [benchchem.com]
- 11. moravek.com [moravek.com]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- To cite this document: BenchChem. [physicochemical properties of 2,3,6-Tribromo-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028919#physicochemical-properties-of-2-3-6-tribromo-5-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com